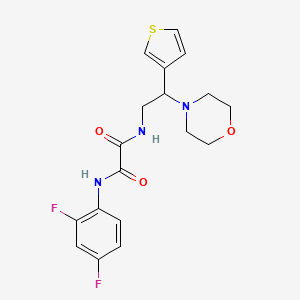

N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

説明

特性

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c19-13-1-2-15(14(20)9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAJWXAUVMQDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the 2,4-difluorophenyl group: This step involves the use of a fluorinated aromatic compound, which can be introduced via nucleophilic substitution reactions.

Attachment of the morpholino and thiophene groups: These groups can be introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

科学的研究の応用

Pharmacological Research

Recent studies have highlighted several areas of interest regarding the biological activity of N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide:

-

Antitumor Activity : Research indicates that this compound can inhibit cell proliferation across various cancer cell lines. It modulates signaling pathways associated with cell growth and survival.

- Study Findings : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values around 15 µM for specific cancer types.

- Metabolic Disorders : As a DGAT2 inhibitor, it shows promise in reducing lipid accumulation, potentially aiding in obesity treatment.

- Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially exhibiting antidepressant properties. Research using animal models has shown increased serotonin levels following treatment.

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxalamide Backbone : This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

- Introduction of the 2,4-Difluorophenyl Group : This step involves using a fluorinated aromatic compound via nucleophilic substitution reactions.

- Attachment of Morpholino and Thiophene Groups : These groups are introduced through coupling reactions, often involving palladium-catalyzed cross-coupling techniques.

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

- Study 1 : Investigated the effects on human cancer cell lines, demonstrating significant reductions in cell viability at concentrations above 10 µM.

- Study 2 : Explored neuropharmacological effects using animal models of depression, indicating notable increases in serotonin levels following treatment.

作用機序

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, while the morpholine and thiophene groups can contribute to the compound’s overall pharmacokinetic properties.

類似化合物との比較

Structural Analogues in Flavoring Agents

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Substituents : 2,4-Dimethoxybenzyl (electron-donating methoxy groups) and pyridin-2-yl ethyl (aromatic heterocycle).

- Key Data: Safety: NOEL (No Observed Adverse Effect Level) = 100 mg/kg body weight/day in rodents . Metabolism: Rapid hepatic metabolism without amide hydrolysis, suggesting stability in biological systems . Application: Globally approved as a flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) .

Comparison with Target Compound :

- The morpholino-thiophen-ethyl moiety may offer different solubility and metabolic profiles compared to S336’s pyridin-2-yl ethyl group.

Antimicrobial Oxalamides (GMC Series)

GMC-2 (N1-(3-Chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)

- Substituents : 3-Chloro-4-fluorophenyl and isoindolin-2-yl.

- Key Data :

Comparison with Target Compound :

- Both compounds feature halogenated aromatic rings (fluorine/chlorine), which may improve membrane penetration.

- fungal pathways).

Medicinal Chemistry Analogs

BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)

- Substituents : 4-Chloro-3-fluorophenyl and a complex indenyl-guanidine moiety.

- Key Data :

Compound 1c (N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide)

- Substituents : Trifluoromethylphenyl and pyridyl-carbamoyl groups.

- Key Data :

Comparison with Target Compound :

- The target’s difluorophenyl group is less sterically hindered than BNM-III-170’s chloro-fluorophenyl or 1c’s trifluoromethylphenyl, possibly improving binding kinetics.

- The morpholino ring may enhance solubility compared to 1c’s carbamoylpyridyl group.

Metabolic and Toxicity Profiles

- Metabolism: S336 and related oxalamides undergo rapid hepatic metabolism without amide hydrolysis, relying on oxidation and glucuronidation pathways . The target’s morpholino group may slow metabolism due to its polarity, while the thiophene could introduce alternative oxidative pathways.

- Toxicity: S336’s high NOEL (100 mg/kg) suggests a wide safety margin for oxalamides . Fluorine substituents in the target compound may reduce toxicity compared to chlorinated analogs (e.g., GMC-2).

生物活性

N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 441.5 g/mol. The structure features a difluorophenyl group, a morpholino moiety, and a thiophene ring, which contribute to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H21F2N3O2S |

| Molecular Weight | 441.5 g/mol |

| CAS Number | 898452-73-8 |

The biological activity of this compound is primarily attributed to its role as a DGAT2 inhibitor . Diacylglycerol O-acyltransferase 2 (DGAT2) is an enzyme involved in triglyceride synthesis, making it a target for obesity and metabolic disorder treatments. Inhibition of DGAT2 can lead to reduced lipid accumulation and improved metabolic profiles in preclinical models .

Antineoplastic Effects

Recent studies have indicated that compounds similar to this compound exhibit potential antitumor activity. For instance, related oxalamides have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer lines .

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects. In vitro studies suggest that it may modulate neurotransmitter levels, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's. The inhibition of butyrylcholinesterase (BuChE), an enzyme that breaks down acetylcholine, has been highlighted as a mechanism contributing to cognitive enhancement .

Case Studies and Research Findings

- Study on Metabolic Disorders : A study demonstrated that DGAT2 inhibitors significantly reduced body weight and improved insulin sensitivity in obese mice models. The compound's ability to lower triglyceride levels was correlated with enhanced metabolic health indicators .

- Antitumor Activity : In another investigation, derivatives of the compound were tested against various cancer cell lines, showing IC50 values in the low micromolar range. These findings suggest that structural modifications can enhance potency against specific cancer types .

- Neuroprotection : Research focusing on the neuroprotective effects revealed that the compound could inhibit BuChE with an IC50 value indicating promising selectivity over acetylcholinesterase (AChE). This selectivity is crucial for developing treatments aimed at enhancing cholinergic function without excessive side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。